molecular formula C12H13NaO9S B3050160 Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate CAS No. 24019-46-3

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate

Cat. No.: B3050160
CAS No.: 24019-46-3
M. Wt: 356.28 g/mol
InChI Key: YZLGIRGCZODDCE-UHFFFAOYSA-M
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Description

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate is a chemical compound with the molecular formula C₁₂H₁₃NaO₉S. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with 2-hydroxyethyl groups, and one of the aromatic hydrogens is substituted with a sulfonic acid group. This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate can be synthesized through the esterification of 5-sulfoisophthalic acid with ethylene glycol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with reflux condensers to maintain the reaction temperature and ensure complete conversion of the reactants. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate undergoes various chemical reactions, including:

    Esterification: Formation of esters with alcohols.

    Hydrolysis: Breakdown of the ester bonds in the presence of water and an acid or base catalyst.

    Substitution: Replacement of the sulfonic acid group with other functional groups under specific conditions.

Common Reagents and Conditions

    Esterification: Ethylene glycol, sulfuric acid (catalyst), reflux conditions.

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide (catalyst), elevated temperatures.

    Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired substitution.

Major Products Formed

    Esterification: this compound.

    Hydrolysis: 5-sulfoisophthalic acid and ethylene glycol.

    Substitution: Derivatives of this compound with different functional groups.

Scientific Research Applications

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers, particularly in the production of polyesters and polyamides.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester bonds.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: Utilized in the manufacture of surfactants, detergents, and dispersing agents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of sodium bis(2-hydroxyethyl) 5-sulfoisophthalate involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid group can form strong ionic interactions with positively charged species, while the ester groups can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to act as a surfactant, dispersing agent, or stabilizer in various applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium 5-sulfoisophthalate: Lacks the hydroxyethyl groups, resulting in different solubility and reactivity.

    Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks the sulfonic acid group, affecting its ionic interactions and applications.

    Sodium bis(2-hydroxyethyl) 4-sulfoisophthalate: Similar structure but with the sulfonic acid group in a different position, leading to variations in reactivity and properties.

Uniqueness

Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate is unique due to the presence of both hydroxyethyl and sulfonic acid groups, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions, such as in the formulation of surfactants and dispersing agents.

Properties

IUPAC Name

sodium;3,5-bis(2-hydroxyethoxycarbonyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O9S.Na/c13-1-3-20-11(15)8-5-9(12(16)21-4-2-14)7-10(6-8)22(17,18)19;/h5-7,13-14H,1-4H2,(H,17,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLGIRGCZODDCE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)OCCO)S(=O)(=O)[O-])C(=O)OCCO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NaO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920678
Record name Sodium 3,5-bis[(2-hydroxyethoxy)carbonyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24019-46-3
Record name Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-bis(2-hydroxyethyl) ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3,5-bis[(2-hydroxyethoxy)carbonyl]benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium bis(2-hydroxyethyl) 5-sulphonatoisophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM BIS(2-HYDROXYETHYL) 5-SULFOISOPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UO915ZWT2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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